2-[Di(prop-2-ynyloxy)methyl]furan
Description
2-[Di(prop-2-ynyloxy)methyl]furan is a furan-based compound featuring a central furan ring substituted with two propargyloxy (prop-2-ynyloxy) groups attached to a methylene bridge.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-[bis(prop-2-ynoxy)methyl]furan |
InChI |
InChI=1S/C11H10O3/c1-3-7-13-11(14-8-4-2)10-6-5-9-12-10/h1-2,5-6,9,11H,7-8H2 |
InChI Key |
XVACQOAWONSQCA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(C1=CC=CO1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-ynyloxy)methyl]furan typically involves the reaction of furan with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Di(prop-2-ynyloxy)methyl]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynyloxy groups, where nucleophiles such as amines or thiols replace the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
2-[Di(prop-2-ynyloxy)methyl]furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Di(prop-2-ynyloxy)methyl]furan involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- Furan Backbone: The furan ring is common in compounds like 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (6) () and 2-(Butoxymethyl)furan (). These share the furan core but differ in substituents: Propargyloxy vs. Alkoxy Groups: Propargyloxy substituents (C≡C-O-) in 2-[Di(prop-2-ynyloxy)methyl]furan contrast with butoxy (C4H9O-) in 2-(Butoxymethyl)furan. The triple bond in propargyloxy groups may enhance rigidity and reactivity (e.g., in click chemistry) compared to flexible alkyl chains.
Physical Properties
Melting Points :
- Tetrazole-Aniline Derivatives (–3): Compounds like 5h (3-chloro-N-...-4-fluoro benzenamine) exhibit high melting points (210°C) due to hydrogen bonding and aromatic stacking.
- Furan Esters : Compound 6 () has a lower melting point (178–180°C), reflecting reduced intermolecular forces.
- Prediction for this compound : The absence of hydrogen-bonding groups and bulky propargyl substituents may result in a melting point between 100–150°C, closer to 2-(2-propenyl)-furan (), which lacks polar groups.
Solubility : Propargyloxy groups likely increase hydrophobicity compared to hydroxylated furans (e.g., 4-(4’’–hydroxy benzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one from ). Solubility in organic solvents (e.g., DCM, THF) is expected to be high.
Spectral Characteristics
- IR Spectroscopy: Propargyloxy groups would show C≡C stretching (~2100–2260 cm⁻¹) and C-O stretching (~1200 cm⁻¹), distinct from NH or OH stretches in tetrazole-aniline compounds (–3). Absence of NH/OH peaks differentiates it from phenolic furans ().
NMR Spectroscopy :
- 1H NMR : Propargyl protons (≡C-H) resonate as a singlet at ~2.4–2.6 ppm. Furan protons (H-3 and H-4) may appear downfield (~7.0–7.5 ppm) due to electron withdrawal, similar to compound 6 (δ 7.03–8.14 ppm, ).
- 13C NMR : The sp-hybridized carbons (C≡C-O) would appear at ~75–85 ppm (C≡C) and ~55–60 ppm (O-CH2-C≡C).
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